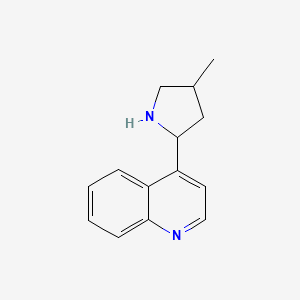![molecular formula C12H15N3O B11889587 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one CAS No. 947017-23-4](/img/structure/B11889587.png)
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structural framework that includes a piperidine ring fused to a quinazolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be achieved through traceless solid-phase synthesis, which allows for the efficient construction of the spirocyclic framework . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the lactamization process.
Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one are not extensively documented, the principles of solid-phase synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated spirocyclic compounds.
Aplicaciones Científicas De Investigación
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has been explored for various scientific research applications, including:
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mecanismo De Acción
The mechanism of action of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds, such as:
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the ring size and functional groups.
Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: This compound has an indoline ring fused to the quinazolinone moiety, offering different electronic and steric properties.
The uniqueness of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
947017-23-4 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
Clave InChI |
QYBBADXOBPPION-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
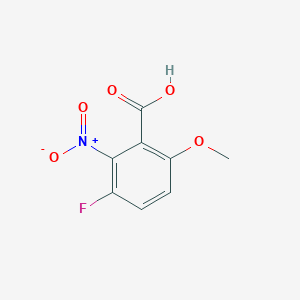
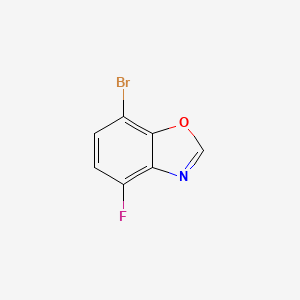



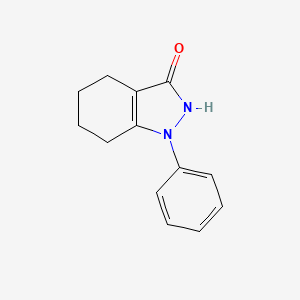
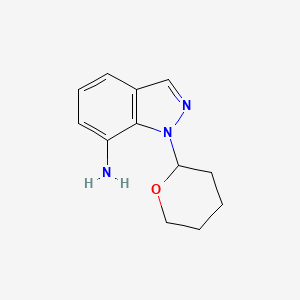

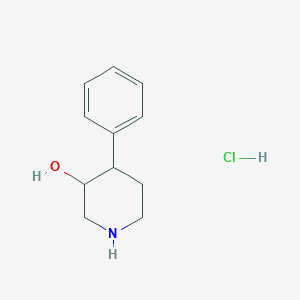

![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)

